2-(3-Methyloxetan-3-yl)acetaldehyde
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Overview
Description
2-(3-Methyloxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C6H10O2. It is a cyclic ether with an aldehyde functional group, making it a versatile intermediate in organic synthesis. The compound is characterized by its unique structure, which includes a four-membered oxetane ring substituted with a methyl group and an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyloxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method is the cyclization of 3-methyl-3-hydroxypropionaldehyde under acidic conditions to form the oxetane ring. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the cyclization step followed by purification through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyloxetan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 2-(3-Methyloxetan-3-yl)acetic acid
Reduction: 2-(3-Methyloxetan-3-yl)ethanol
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Methyloxetan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers and aldehydes.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving aldehydes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxetan-3-yl)acetaldehyde involves its reactivity as both an aldehyde and a cyclic ether. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions. These properties make it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-(3-Methyloxetan-3-yl)acetaldehyde can be compared with other similar compounds, such as:
3-Methyloxetan-3-ylmethanol: This compound has a hydroxyl group instead of an aldehyde group, making it less reactive in nucleophilic addition reactions but useful in other contexts.
2-Methyloxetane: Lacks the aldehyde group, making it less versatile in certain synthetic applications but still useful as a cyclic ether.
3-Methyloxetan-3-ylamine:
The uniqueness of this compound lies in its combination of an oxetane ring and an aldehyde group, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes.
Properties
IUPAC Name |
2-(3-methyloxetan-3-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2-3-7)4-8-5-6/h3H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFAGGYJHPEMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219088-56-8 |
Source
|
Record name | 2-(3-methyloxetan-3-yl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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